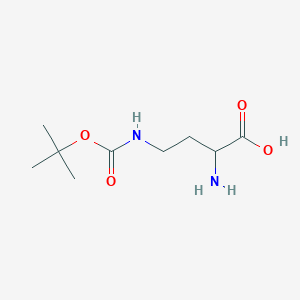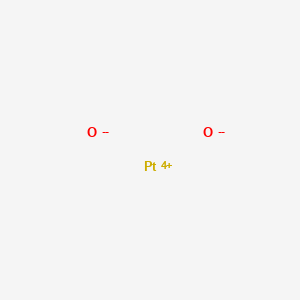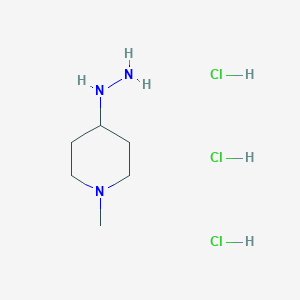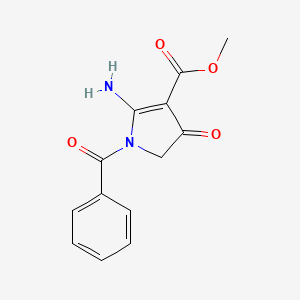
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one
Overview
Description
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one is an organic compound characterized by a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentanone structure with a methyl group at the fourth carbon. This compound is part of the broader class of fluorinated organic compounds, which are known for their unique chemical and physical properties due to the presence of fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one typically involves the following steps:
Friedel-Crafts Acylation: The reaction begins with the acylation of 4-(trifluoromethyl)benzene using pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reduction and Methylation: The resulting ketone is then reduced to the corresponding alcohol, followed by methylation at the appropriate position using reagents like methyl iodide (CH₃I) and a strong base.
Industrial Production Methods: In an industrial setting, the compound is produced using continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or esters.
Reduction: Reduction reactions can convert the ketone to secondary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as hydroxide (OH⁻) or cyanide (CN⁻) are used.
Major Products Formed:
Oxidation: Trifluoromethyl benzoic acid or esters.
Reduction: 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol.
Substitution: Trifluoromethylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the production of advanced materials with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism by which 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards these targets, leading to specific biological responses.
Comparison with Similar Compounds
4-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-one: Similar structure but with a shorter carbon chain.
4-Methyl-1-(4-(trifluoromethyl)phenyl)hexan-1-one: Similar structure but with a longer carbon chain.
Uniqueness: 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one stands out due to its balanced chain length, which provides a unique combination of chemical stability and reactivity. This makes it particularly useful in various applications where both properties are essential.
Properties
IUPAC Name |
4-methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O/c1-9(2)3-8-12(17)10-4-6-11(7-5-10)13(14,15)16/h4-7,9H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHCWUUJCPYTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-iodo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7853768.png)




![2-amino-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B7853797.png)






